Pyrrolo[1,2-b]pyridazin-6-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrrolo[1,2-b]pyridazin-6-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-4-8-2-1-3-9-10(8)5-7/h1-5,11H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZZBBBXBXYGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2N=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Pyrrolo 1,2 B Pyridazin 6 Ylmethanol
Substitution Reactions on the Pyrrolo[1,2-b]pyridazine (B13699388) Nucleus
The Pyrrolo[1,2-b]pyridazine system is an aromatic, N-bridgehead heterocycle, also known as 5-azaindolizine. thsci.comarkat-usa.org Its reactivity towards substitution is not uniform across the bicyclic structure. The pyrrole (B145914) moiety is inherently electron-rich and thus activated towards electrophilic attack, while the pyridazine (B1198779) ring is electron-deficient due to the presence of two nitrogen atoms, making it generally resistant to electrophiles but susceptible to nucleophilic attack under certain conditions.
Electrophilic substitution reactions are expected to occur preferentially on the pyrrole ring. In analogous N-bridgehead systems like imidazo[1,2-a]pyrazine, electrophilic attack is highly regioselective and occurs on the five-membered ring. stackexchange.com For the pyrrolo[1,2-b]pyridazine nucleus, theoretical studies and reactivity of similar systems suggest that electrophilic substitution would favor positions C5 or C7. For instance, studies on the bromination of the analogous pyrrolo[1,2-a]quinoxaline (B1220188) system show high regioselectivity, with substitution occurring exclusively at the C3 position of the pyrrole moiety. nih.gov
Common electrophilic substitution reactions applicable to such activated heterocyclic systems include:
Halogenation: Bromination using reagents like N-Bromosuccinimide (NBS) or tribromide salts would likely yield a mono-brominated product on the pyrrole ring. nih.gov
Acylation: Friedel-Crafts acylation, for instance with acetic anhydride, would introduce an acetyl group onto the pyrrole ring.
Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method for formylating electron-rich aromatic and heteroaromatic rings and would be expected to introduce a formyl group at either the C5 or C7 position. ijpcbs.comnih.gov
Nucleophilic aromatic substitution, in contrast, would require a leaving group (such as a halogen) on the electron-deficient pyridazine ring. The presence of the two nitrogen atoms in the pyridazine ring makes it susceptible to nucleophilic attack. wur.nl If a derivative such as 3-chloropyrrolo[1,2-b]pyridazine (B13985836) were used, it could undergo substitution with various nucleophiles.
Reactions Involving the Hydroxyl Group of Pyrrolo[1,2-b]pyridazin-6-ylmethanol
The primary alcohol of the hydroxymethyl group is a versatile functional handle for a variety of chemical transformations.
The primary alcohol of this compound can be oxidized to two different stable oxidation states: the corresponding aldehyde or the carboxylic acid. The choice of oxidizing agent determines the outcome.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, forming Pyrrolo[1,2-b]pyridazine-6-carbaldehyde . Common reagents for this transformation on complex heterocyclic alcohols include manganese dioxide (MnO₂), or Swern and Dess-Martin periodinane oxidations.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to Pyrrolo[1,2-b]pyridazine-6-carboxylic acid . Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically used for this purpose. The synthesis of a pyrrolo[1,2-b]pyridazine-6-carboxylic acid ester has been reported, confirming the viability of this oxidation state. arkat-usa.org
The hydroxyl group can be readily converted into esters and ethers to modify the compound's properties.
Esterification: Esters are commonly formed by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or an acid anhydride. libretexts.org The reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid like sulfuric acid. libretexts.org For a more rapid and irreversible reaction, an acyl chloride can be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct. libretexts.org Boron trifluoride etherate is also an effective catalyst for the esterification of heterocyclic carboxylic acids, a principle that can be applied to the alcohol counterpart. thieme-connect.com
Etherification: The formation of an ether (Williamson ether synthesis) typically involves a two-step process. First, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in a nucleophilic substitution reaction to yield the corresponding ether.
Table 1: Examples of Potential Reactions of the Hydroxymethyl Group
| Reaction Type | Reagent(s) | Expected Product |
|---|---|---|
| Oxidation (Aldehyde) | Manganese Dioxide (MnO₂) | Pyrrolo[1,2-b]pyridazine-6-carbaldehyde |
| Oxidation (Carboxylic Acid) | Potassium Permanganate (KMnO₄) | Pyrrolo[1,2-b]pyridazine-6-carboxylic acid |
| Esterification | Acetic Anhydride, Pyridine | 6-(Acetoxymethyl)pyrrolo[1,2-b]pyridazine |
The hydroxyl group itself is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a better leaving group, such as a halide or a sulfonate ester.
Activation of the Hydroxyl Group: The alcohol can be converted into a tosylate or mesylate by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively, in the presence of a base like pyridine. Alternatively, it can be converted to a halide, for example, by using thionyl chloride (SOCl₂) to form 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine .
Substitution by a Nucleophile: The resulting activated intermediate, now bearing an excellent leaving group, can readily undergo an Sₙ2 reaction with a wide range of nucleophiles. Examples include cyanide (CN⁻), azide (B81097) (N₃⁻), thiols (RSH), and amines (RNH₂), allowing for the introduction of diverse functionalities at the 6-position.
Reactivity of the Pyrido Moiety within Pyrrolo[1,2-b]pyridazine
The pyridazine ring is an electron-deficient aromatic system due to the presence of two adjacent, electronegative nitrogen atoms. researchgate.net This has several consequences for its reactivity within the fused system:
Deactivation towards Electrophilic Attack: The pyridazine ring is strongly deactivated towards electrophilic aromatic substitution. The nitrogen atoms withdraw electron density from the ring carbons, making them poor targets for electrophiles. nih.gov
Susceptibility to Nucleophilic Attack: The electron-deficient nature of the pyridazine carbons makes them potential sites for nucleophilic attack, particularly if a good leaving group is present on the ring. wur.nl Frontier molecular orbital calculations on related chlorodiazines confirm that the LUMO is often centered on the carbon atoms of the diazine ring, indicating a predisposition to react with nucleophiles. wuxiapptec.com
Basicity: The pyridazine ring possesses lone pairs on its nitrogen atoms, giving it basic properties. However, it is a weak base. nih.gov Protonation can occur at one of the nitrogen atoms, which would further deactivate the entire ring system towards electrophilic attack.
Reactivity of the Pyrrole Moiety within Pyrrolo[1,2-b]pyridazine
The pyrrole ring is a five-membered, electron-rich aromatic system. Its reactivity is the dominant factor in electrophilic substitution reactions of the pyrrolo[1,2-b]pyridazine nucleus. researchgate.net
Activation towards Electrophilic Attack: In contrast to the pyridazine ring, the pyrrole moiety is highly activated towards electrophilic substitution. This is analogous to the high reactivity of indolizine (B1195054) and other related N-bridgehead heterocycles. nih.gov
Regioselectivity: The position of electrophilic attack on the pyrrole ring is directed by the electronics of the fused system. In similar systems like imidazo[1,2-a]pyrazine, substitution occurs at the carbon atom that leads to the most stable cationic intermediate (Wheland intermediate), which often allows the six-membered ring to retain its aromaticity. stackexchange.com For pyrrolo[1,2-b]pyridazine, electrophilic attack is predicted to occur at the C5 or C7 positions. The presence of the hydroxymethyl group at C6 may exert a steric or electronic influence on this regioselectivity. For instance, in the bromination of 4-substituted pyrrolo[1,2-a]quinoxalines, substitution occurs regioselectively at the C3 position, which is adjacent to the bridgehead nitrogen but away from the existing substituent. nih.gov This suggests that in this compound, electrophilic attack might favor the C5 or C7 position.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyrrolo[1,2-b]pyridazine |
| Pyrrolo[1,2-b]pyridazine-6-carbaldehyde |
| Pyrrolo[1,2-b]pyridazine-6-carboxylic acid |
| 6-(Acetoxymethyl)pyrrolo[1,2-b]pyridazine |
| 6-(Methoxymethyl)pyrrolo[1,2-b]pyridazine |
| 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine |
| 3-chloropyrrolo[1,2-b]pyridazine |
| Imidazo[1,2-a]pyrazine |
Hydrogenation Studies of Pyrrolo[1,2-b]pyridazine Systems
The investigation of hydrogenation reactions within the pyrrolo[1,2-b]pyridazine framework reveals a notable selectivity that is contingent on the choice of catalyst. This selectivity allows for the targeted reduction of either the pyridazine or the pyrrole portion of the bicyclic system. While specific studies on the hydrogenation of this compound are not extensively detailed in the reviewed literature, the general principles of hydrogenation for this class of compounds can be inferred from studies on variously substituted pyrrolo[1,2-b]pyridazines.
Research has demonstrated that the course of the hydrogenation of the pyrrolo[1,2-b]pyridazine ring system is highly dependent on the catalyst employed. arkat-usa.org Specifically, the use of palladium on carbon (Pd/C) as a catalyst typically results in the selective hydrogenation of the six-membered pyridazine ring. This process leads to the formation of tetrahydro-pyrrolo[1,2-b]pyridazine derivatives.
Conversely, when platinum oxide (PtO₂) is utilized as the catalyst, the five-membered pyrrole ring is preferentially hydrogenated. arkat-usa.org This alternative pathway yields a different set of reduced products, highlighting the ability to control the reaction's outcome by selecting the appropriate catalytic system.
These findings are summarized in the following data table, which illustrates the catalyst-dependent selectivity in the hydrogenation of the pyrrolo[1,2-b]pyridazine core structure. The table presents examples of hydrogenation reactions performed on substituted pyrrolo[1,2-b]pyridazines, showcasing the distinct products obtained with different catalysts. It is anticipated that this compound would exhibit similar reactivity, allowing for the selective reduction of either the pyridazine or pyrrole ring based on the chosen catalytic conditions.
Table 1: Catalyst-Dependent Hydrogenation of Substituted Pyrrolo[1,2-b]pyridazines
| Starting Material | Catalyst | Product | Selectivity |
| 2,4-Dimethyl-7-phenyl-pyrrolo[1,2-b]pyridazine | Pd/C | 2,4-Dimethyl-7-phenyl-1,2,3,4-tetrahydro-pyrrolo[1,2-b]pyridazine | Pyridazine Ring Hydrogenation |
| 2,4-Dimethyl-7-phenyl-pyrrolo[1,2-b]pyridazine | PtO₂ | 2,4-Dimethyl-7-phenyl-5,6,7,8-tetrahydro-pyrrolo[1,2-b]pyridazine | Pyrrole Ring Hydrogenation |
| Methyl 2-phenyl-pyrrolo[1,2-b]pyridazine-5-carboxylate | Pd/C | Methyl 2-phenyl-1,2,3,4-tetrahydro-pyrrolo[1,2-b]pyridazine-5-carboxylate | Pyridazine Ring Hydrogenation |
Spectroscopic and Structural Elucidation Techniques for Pyrrolo 1,2 B Pyridazin 6 Ylmethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like Pyrrolo[1,2-b]pyridazin-6-ylmethanol. Through various NMR experiments, it is possible to map out the carbon and proton skeletons of the molecule.
The ¹H NMR spectrum of a pyrrolo[1,2-b]pyridazine (B13699388) derivative provides essential information regarding the electronic environment of the protons. In the case of this compound, the spectrum would be expected to show distinct signals for the protons on the bicyclic ring system and the methanol (B129727) substituent.
The protons of the pyridazine (B1198779) moiety typically appear as an ABC system in the aromatic region of the spectrum. researchgate.net For instance, in related 5-acetyl-7-aroyl-pyrrolo[1,2-b]pyridazines, the H-2, H-3, and H-4 protons show characteristic coupling constants: ³J₃,₄ of approximately 9.2 Hz, ³J₂,₃ of about 4.5 Hz, and ⁴J₂,₄ of around 1.9 Hz. researchgate.net The H-4 proton is often the most deshielded due to its proximity to the adjacent acetyl group in those examples. researchgate.net Similarly, the H-2 proton is significantly deshielded as it is part of a C=N double bond. researchgate.net
For this compound, the proton on the pyrrole (B145914) ring (H-5 or H-7) and the protons of the methanol group (-CH₂OH) would also be present. The chemical shift of the pyrrolic proton H-6 in some derivatives appears as a sharp singlet around 7.63-7.69 ppm. researchgate.net The protons of the methylene (B1212753) group in the methanol substituent would likely appear as a singlet, which could show coupling to the hydroxyl proton depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.5 | dd | J = 4.5, 1.9 |
| H-3 | ~7.1 | dd | J = 9.2, 4.5 |
| H-4 | ~8.9 | dd | J = 9.2, 1.9 |
| H-5 | ~6.7 | d | J = 4.3 |
| H-7 | ~6.5 | s | |
| -CH₂OH | ~4.7 | s | |
| -OH | Variable | s (broad) |
Note: This is a predicted table based on data from similar pyrrolo[1,2-b]pyridazine structures. Actual values may vary.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of this compound. Quaternary carbons, which have no attached protons, are also observable in ¹³C NMR spectra, although they often show weaker signals. oregonstate.edu
In related pyrrolo[1,2-b]pyridazine structures, the carbon atoms of the pyridazine ring and the pyrrole ring resonate at characteristic chemical shifts. For example, in some 5-acetyl-7-aroyl derivatives, the C-5 of the pyrrole ring is found at approximately 113.8 ppm, while C-6 is around 124.5 ppm. researchgate.net The carbon atoms of the pyridazine ring (C-2, C-3, C-4) appear in the range of 118.9 to 145.1 ppm. researchgate.net The bridgehead carbon (C-4a) is typically observed around 133.3 ppm. researchgate.net
For this compound, the carbon of the methanol group (-CH₂OH) would be expected in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145.0 |
| C-3 | ~119.0 |
| C-4 | ~129.0 |
| C-4a | ~133.5 |
| C-5 | ~114.0 |
| C-6 | ~125.0 |
| C-7 | ~126.0 |
| -CH₂OH | ~60-65 |
Note: This is a predicted table based on data from similar pyrrolo[1,2-b]pyridazine structures. Actual values may vary.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are invaluable for unambiguously assigning the proton and carbon signals of this compound.
COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comlibretexts.org This would be used to confirm the connectivity of the protons in the pyridazine ring (H-2, H-3, and H-4) and any couplings involving the pyrrole ring protons. researchgate.net
HETCOR (or its more modern counterparts, HSQC and HMBC) shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling) or to which they are coupled over two or three bonds. youtube.comscribd.com This technique is essential for assigning the signals in the ¹³C NMR spectrum by linking them to their corresponding, and usually already assigned, proton signals. researchgate.net
The synthesis of substituted pyrrolo[1,2-b]pyridazines, often through 1,3-dipolar cycloaddition reactions, can potentially lead to different regioisomers. nih.govmdpi.com NMR spectroscopy is a crucial tool for determining the regioselectivity of these reactions. nih.govmdpi.com
For example, in the synthesis of certain pyrrolo[1,2-b]pyridazines, the regiochemistry of the cycloaddition was confirmed by analyzing the ¹H NMR spectrum. nih.govmdpi.com The multiplicity and coupling patterns of the pyrrolic protons can provide clear evidence for one regioisomer over another. nih.govmdpi.com For instance, the observation of a triplet for a pyrrolic proton (H-6) due to coupling with adjacent methylene protons confirmed the position of substitution. nih.govmdpi.com If the cycloaddition had resulted in the other regioisomer, the pyrrolic proton would have been in a different position and would not have exhibited this coupling. nih.govmdpi.com The absence of signals corresponding to the starting materials in the final product spectrum also confirms the completion of the reaction. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H group of the alcohol and the C-H and C=C/C=N bonds of the aromatic rings.
In related pyrrolo[1,2-b]pyridazine derivatives, characteristic bands for the aromatic C-H stretching are observed. researchgate.net For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. The C-O stretching vibration would likely appear in the 1000-1260 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| O-H (alcohol) | 3200-3600 | Stretching (broad) |
| C-H (aromatic) | 3000-3100 | Stretching |
| C=C, C=N (aromatic rings) | 1400-1600 | Stretching |
| C-O (alcohol) | 1000-1260 | Stretching |
Note: This is a predicted table based on data from similar structures. Actual values may vary.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, which allows for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. beilstein-journals.org
For this compound (C₈H₈N₂O), the expected monoisotopic mass is approximately 148.06 Da. In an MS experiment, a molecular ion peak [M]⁺ would be expected at m/z 148. In HRMS, this value would be measured with high accuracy, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information.
X-ray Diffraction Analysis
X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional structure of crystalline solids. For pyrrolo[1,2-b]pyridazine derivatives, it confirms their synthesis, provides precise molecular parameters, and offers insights into solid-state packing and intermolecular forces. nih.govdntb.gov.uaresearchgate.net
The molecular structures of several novel pyrrolo[1,2-b]pyridazine derivatives have been successfully elucidated using single-crystal X-ray diffraction. nih.govdntb.gov.ua This technique confirms the formation of the fused pyrrole and pyridazine rings and establishes the regioselectivity of the synthetic reactions. nih.gov
For instance, the analysis of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine confirmed its structure and provided detailed crystallographic parameters. researchgate.net Similarly, X-ray analysis was crucial in confirming the structure of a new pyrrolo[1,2-b]pyridazine synthesized via a 3+2 cycloaddition reaction. nih.govdntb.gov.ua The data obtained from these analyses, including space group and unit cell dimensions, are fundamental for defining the crystal lattice.
Table 1: Crystallographic Data for a Representative Pyrrolo[1,2-b]pyridazine Derivative
| Parameter | 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine |
|---|---|
| Formula | C₁₃H₁₁ClN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8568(1) |
| b (Å) | 11.0690(3) |
| c (Å) | 26.4243(7) |
| β (˚) | 92.777(1) |
| Z (molecules/unit cell) | 4 |
X-ray diffraction studies reveal that the core pyrrolo[1,2-b]pyridazine heterocyclic system tends to be nearly planar. In the case of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, the fused nine-atom ring system is practically planar. researchgate.net The planarity of this core structure is significant as it influences the electronic and optical properties of the molecule.
The packing of pyrrolo[1,2-b]pyridazine derivatives in the crystalline state is governed by various intermolecular interactions. Due to the planar, aromatic nature of the heterocyclic system, π-π stacking is a prominent feature. In the crystal structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, the packing is based on π-π stacking with an interplanar spacing of 3.400 Å. researchgate.netresearchgate.net This type of interaction is crucial for electron mobility in the solid state, which can be relevant for optical and electronic applications. researchgate.net The shortest distance between the centroids of adjacent pyridazine and pyrrole rings in this derivative was found to be 3.635 Å. researchgate.net
In addition to π-π stacking, other weak intermolecular forces can be identified. Analysis of the crystal packing of certain derivatives has revealed the presence of short C-H···O and C-O···Cl contacts, which are interpreted as weak intermolecular hydrogen and halogen bonds, respectively. nih.gov These interactions contribute to the formation of a complex three-dimensional supramolecular network in the crystal. nih.gov
Elemental Analysis for Compound Characterization
Elemental analysis is a fundamental technique used to verify the purity and confirm the empirical formula of newly synthesized compounds. It provides quantitative data on the percentage composition of elements (typically Carbon, Hydrogen, and Nitrogen) in a sample. For various pyrrolo[1,2-b]pyridazine and related heterocyclic derivatives, the experimentally determined values from elemental analysis have shown excellent agreement with the calculated theoretical values, thereby confirming the proposed molecular formulas. nih.govmdpi.com This method is routinely used alongside spectroscopic techniques to provide a complete and unambiguous characterization of the target molecules. nih.govdntb.gov.uaresearchgate.net
Table 2: Elemental Analysis Data for Representative Pyrrolo-Fused Heterocyclic Derivatives
| Compound | Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|---|
| 11-(4-Methylbenzoyl)pyrrolo[1,2-a] nih.govresearchgate.netphenanthroline-9-carbonitrile | C₂₄H₁₅N₃O | C | 79.76 | 79.98 |
| H | 4.18 | 4.51 | ||
| N | 11.63 | 11.92 | ||
| 11-(Naphthalen-1-ylcarbonyl)pyrrolo[1,2-a] nih.govresearchgate.netphenanthroline-9-carbonitrile | C₂₉H₁₇N₃O | C | 82.25 | 82.63 |
| H | 4.05 | 4.39 | ||
| N | 9.92 | 10.33 |
Computational Chemistry and Theoretical Studies on Pyrrolo 1,2 B Pyridazine Systems
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the molecular and electronic structure of pyrrolo[1,2-b]pyridazine (B13699388) analogues. These theoretical investigations provide valuable insights that complement experimental findings.
Molecular Geometry Optimization of Pyrrolo[1,2-b]pyridazine Analogues
X-ray crystallography studies have provided precise experimental data on the molecular geometry of substituted pyrrolo[1,2-b]pyridazines. For instance, the crystal structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine reveals a planar conformation of the heterocyclic system. nih.gov The bond lengths and angles obtained from such experimental studies serve as a benchmark for validating the accuracy of computational methods.
Computational studies, often employing Density Functional Theory (DFT), are used to predict the geometric parameters of pyrrolo[1,2-b]pyridazine derivatives. These calculations can accurately reproduce experimental structures and are particularly useful for predicting the geometries of hypothetical or yet-to-be-synthesized molecules. A comparison of selected experimental bond lengths and angles from X-ray crystallography with computationally derived data would typically demonstrate a high degree of correlation, validating the computational models used.
| Parameter | Experimental Value (Å or °) nih.gov |
|---|---|
| N-N Bond Length | 1.359(3) |
| C8-N9 Bond Length | 1.314(3) |
| Endocyclic Angle at N9 | 115.8(2) |
| Endocyclic Angle at C11 | 115.7(3) |
| Endocyclic Angle at N10 | 126.1(2) |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)
The electronic properties of pyrrolo[1,2-b]pyridazine derivatives, particularly the energies and distributions of their frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are critical for understanding their reactivity, spectroscopic behavior, and potential as electronic materials.
Theoretical studies have utilized DFT and Time-Dependent DFT (TD-DFT) to investigate the electronic structure of various pyrrolo[1,2-b]pyridazine analogues. These calculations provide insights into how different substituents affect the HOMO and LUMO energy levels and the HOMO-LUMO energy gap. For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter these parameters, thereby tuning the electronic and optical properties of the molecule.
A study on new pyrrolo[1,2-b]pyridazine derivatives performed electronic structure calculations using various DFT methods and basis sets to determine their FMO energies. tuni.fi The results from this study highlight the influence of substituents on the electronic properties of the pyrrolo[1,2-b]pyridazine core.
| Compound | HOMO-1 | HOMO | LUMO | LUMO+1 |
|---|---|---|---|---|
| I | -7.21 | -6.21 | -1.96 | -0.74 |
| II | -6.92 | -6.26 | -2.08 | -1.33 |
| III | -6.90 | -6.25 | -2.09 | -1.35 |
| IV | -6.79 | -6.07 | -1.83 | -1.24 |
| V | -6.48 | -5.72 | -1.59 | -0.78 |
The distribution of the HOMO and LUMO is also a key aspect of electronic structure analysis. In many pyrrolo[1,2-b]pyridazine derivatives, the HOMO is delocalized over the entire heterocyclic system, while the LUMO may be more localized on specific regions, depending on the nature and position of the substituents. This distribution influences the molecule's behavior in charge transfer processes and its reactivity in chemical reactions.
Reaction Mechanism Studies Using Computational Methods
Computational methods are powerful tools for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways, transition states, and the factors that control selectivity.
Theoretical Investigation of Cycloaddition Reaction Pathways
The 1,3-dipolar cycloaddition reaction is a primary method for synthesizing the pyrrolo[1,2-b]pyridazine ring system. nih.govmdpi.com Theoretical studies of this reaction pathway can elucidate the factors that govern its regioselectivity and stereoselectivity. Computational investigations can map out the potential energy surface of the reaction, identifying the most favorable pathway.
The synthesis of pyrrolo[1,2-b]pyridazines often involves the reaction of pyridazinium ylides with various dipolarophiles. mdpi.com The regioselectivity of this cycloaddition is a critical aspect, and computational studies can help to explain the observed outcomes. By calculating the energies of the possible transition states leading to different regioisomers, researchers can predict and rationalize the experimentally observed product distribution. These calculations often involve analyzing the FMO interactions between the 1,3-dipole and the dipolarophile.
Transition State Analysis in Pyrrolo[1,2-b]pyridazine Formation
The identification and characterization of transition states are central to understanding reaction mechanisms. For the formation of pyrrolo[1,2-b]pyridazines via cycloaddition, computational chemists can locate the transition state structures and calculate their energies. This information provides the activation energy of the reaction, which is a key determinant of the reaction rate.
Molecular Modeling of Pyrrolo[1,2-b]pyridazine Scaffolds
Molecular modeling techniques are widely used in drug discovery to study the interactions between small molecules and biological macromolecules, such as proteins. For pyrrolo[1,2-b]pyridazine scaffolds, which have shown promise as inhibitors of various enzymes, molecular modeling provides insights into their binding modes and helps in the design of more potent and selective analogues.
Docking studies are a common molecular modeling technique used to predict the binding orientation of a ligand within the active site of a protein. Several studies have reported the use of molecular docking to investigate the interactions of pyrrolo[1,2-b]pyridazine derivatives with their biological targets. For example, docking experiments have shown that certain pyrrolo[1,2-b]pyridazine derivatives can fit well into the colchicine binding site of tubulin, providing a rationale for their observed anticancer activity. nih.gov
Pharmacophore modeling is another valuable tool in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor. For classes of compounds like the pyrrolo[1,2-b]pyridazines that show activity against a particular target, a pharmacophore model can be developed. This model can then be used to virtually screen large compound libraries to identify new potential inhibitors or to guide the design of new derivatives with improved activity. For instance, pharmacophore models have been generated for Janus kinase (JAK) inhibitors, a class of drugs that includes compounds with a pyrrolo[1,2-b]pyridazine core. preprints.org
Advanced Synthetic Applications of Pyrrolo 1,2 B Pyridazine Scaffolds in Chemical Synthesis
Pyrrolo[1,2-b]pyridazines as Ligands in Catalysis
The electron-rich nature and specific geometry of the pyrrolo[1,2-b]pyridazine (B13699388) system make it an effective ligand in various metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The pyridazine (B1198779) moiety, in particular, can be incorporated into ligands for metal complexes that act as active electrocatalysts. mdpi.com
One of the most notable applications is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating biaryl compounds. nih.govorganic-chemistry.org Pyrrolo[1,2-b]pyridazine-based ligands have been shown to effectively coordinate with palladium catalysts. The electronic properties of the pyridazine ring facilitate the oxidative addition of palladium to a halogen-carbon bond, a key step in the catalytic cycle. nih.gov This has been particularly advantageous in the coupling of challenging substrates like heteroaryl halides with heteroaryl boronic acids. organic-chemistry.org
Furthermore, derivatives of this scaffold have been utilized in other significant coupling reactions, including the Sonogashira reaction. A domino process involving a Sonogashira cross-coupling, isomerization, and intramolecular condensation has been developed for the synthesis of functionalized pyrrolo[1,2-b]pyridazines themselves. researchgate.net
The table below summarizes the application of pyrrolo[1,2-b]pyridazine scaffolds as ligands in key catalytic reactions.
| Catalytic Reaction | Metal Catalyst | Substrate Examples | Product Type |
| Suzuki-Miyaura Coupling | Palladium (Pd) | Heteroaryl halides, (Hetero)aryl boronic acids | Biaryl and heteroaryl compounds |
| Sonogashira Coupling | Palladium (Pd), Copper (Cu) | (Hetero)aryl propargyl alcohols, 1-amino-2-bromopyrroles | Functionalized pyrrolo[1,2-b]pyridazines |
This table provides a generalized overview of the catalytic applications of the pyrrolo[1,2-b]pyridazine scaffold based on reported research.
Pyrrolo[1,2-b]pyridazines as Building Blocks in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.netbaranlab.org The pyrrolo[1,2-b]pyridazine scaffold is a valuable building block in such reactions, enabling the rapid construction of complex molecular architectures. nih.gov
A significant application of pyrrolo[1,2-b]pyridazines in this area is through 1,3-dipolar cycloaddition reactions. researchgate.netnih.gov For instance, new 5-acetyl substituted pyrrolo[1,2-b]pyridazine derivatives have been synthesized via a one-pot, three-component reaction involving pyridazine, 2-bromoacetophenones, and 1-butyn-3-one as the acetylenic dipolarophile. researchgate.net This approach streamlines the synthesis by combining the quaternization, cycloimmonium-ylide generation, 1,3-dipolar cycloaddition, and aromatization steps into a single process. researchgate.net
Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, represent another avenue where pyrrolo[1,2-b]pyridazine precursors can be utilized. researchgate.netnih.gov Although direct examples with the pyrrolo[1,2-b]pyridazine core are still emerging, the principles of these reactions, which involve the formation of diverse and complex structures from simple starting materials, are highly applicable. baranlab.orgresearchgate.netrsc.org The versatility of the pyrrolo[1,2-b]pyridazine system allows for the introduction of various substituents, making it an attractive candidate for the generation of compound libraries through MCRs. researchgate.net
The following table details examples of multicomponent reactions where the pyrrolo[1,2-b]pyridazine scaffold is a key component.
| Multicomponent Reaction Type | Reactants | Resulting Product |
| 1,3-Dipolar Cycloaddition | Pyridazine, 2-bromoacetophenones, 1-butyn-3-one | 5-acetyl substituted pyrrolo[1,2-b]pyridazines |
| Domino Reaction | (Hetero)aryl propargyl alcohols, 1-amino-2-bromopyrroles | Functionalized pyrrolo[1,2-b]pyridazines |
This table illustrates the role of the pyrrolo[1,2-b]pyridazine scaffold as a building block in the synthesis of more complex molecules through multicomponent strategies.
Pyrrolo[1,2-b]pyridazines as Precursors for Complex Heterocyclic Systems
The pyrrolo[1,2-b]pyridazine ring system is not only a target molecule in itself but also serves as a versatile precursor for the synthesis of more intricate heterocyclic structures. The inherent reactivity of the scaffold allows for various chemical transformations, leading to the formation of novel fused-ring systems.
One common strategy involves the 1,3-dipolar cycloaddition of mesoionic oxazolo[3,2-b]pyridazines, which are derived from pyridazine precursors. arkat-usa.orgnih.gov These mesoionic compounds react with dipolarophiles like acetylenic esters to yield pyrrolo[1,2-b]pyridazines. researchgate.netnih.gov The resulting pyrrolo[1,2-b]pyridazine can then undergo further modifications.
Another approach is the intramolecular [4+2] cycloaddition of azoalkenes, which can be generated from acyclic precursors and ultimately lead to the pyrrolo[1,2-b]pyridazine core. arkat-usa.org Furthermore, functional groups on the pyrrolo[1,2-b]pyridazine ring can be transformed to build additional rings. For example, condensation reactions involving substituents on the pyrrole (B145914) or pyridazine portion of the scaffold can lead to the annulation of new heterocyclic rings. The synthesis of 2-methyl-4-phenyl-pyrrolopyridazine from 1-aminopyrrole (B1266607) and benzoylacetone (B1666692) is an example of building the core, which can then be further elaborated. nih.gov
The development of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles, which are inhibitors of the transforming growth factor-beta type I receptor kinase domain, highlights the role of the pyrrolo[1,2-b] core in constructing medicinally relevant complex systems. nih.gov
Q & A
Q. What strategies enable functionalization of the pyrrolopyridazine core for targeted drug discovery?
- Methodological Answer :
- Position-selective substitution : Electrophilic aromatic substitution at the 5th position (electron-rich due to ring fusion) allows introduction of halogens or methoxy groups.
- Carbohydrazide derivatives : React the 6-carboxylic acid intermediate with hydrazine to generate hydrazide analogs, as demonstrated in related tricyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


